
3-Methyl-5-(thiophen-2-yl)pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(thiophen-2-yl)pentan-2-ol is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(thiophen-2-yl)pentan-2-ol can be achieved through several methods. One common approach involves the condensation of α-campholenaldehyde with methyl ethyl ketone, followed by selective hydrogenation of the resulting unsaturated ketone . This method ensures the formation of the desired compound with high specificity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(thiophen-2-yl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The thiophene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Methyl-5-(thiophen-2-yl)pentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Mecanismo De Acción
The mechanism by which 3-Methyl-5-(thiophen-2-yl)pentan-2-ol exerts its effects involves interactions with molecular targets and pathways. For instance, compounds with thiophene rings have been shown to interact with various receptors and enzymes, influencing biological processes such as cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A five-membered ring containing one sulfur atom, similar to the core structure of 3-Methyl-5-(thiophen-2-yl)pentan-2-ol.
2-Thiophenecarboxaldehyde: A derivative of thiophene with an aldehyde functional group.
Thiophene-2-boronic acid pinacol ester: Another thiophene derivative with boronic acid functionality.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a thiophene ring and a pentanol moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H16OS |
|---|---|
Peso molecular |
184.30 g/mol |
Nombre IUPAC |
3-methyl-5-thiophen-2-ylpentan-2-ol |
InChI |
InChI=1S/C10H16OS/c1-8(9(2)11)5-6-10-4-3-7-12-10/h3-4,7-9,11H,5-6H2,1-2H3 |
Clave InChI |
KATBVONXCYXBBB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CS1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


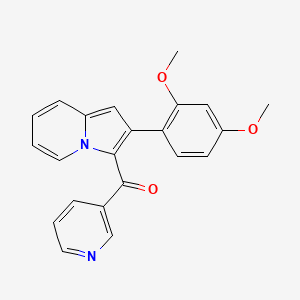

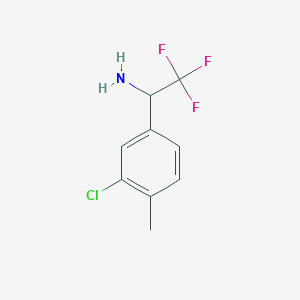
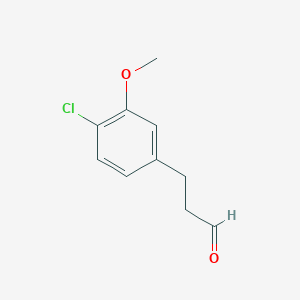
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
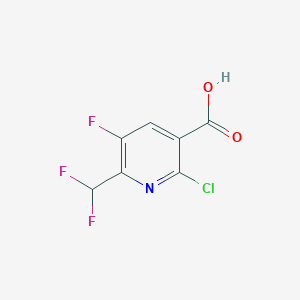
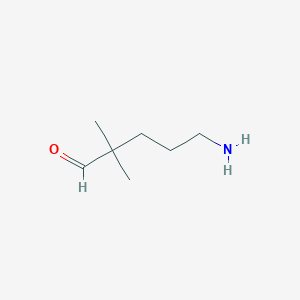

phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)

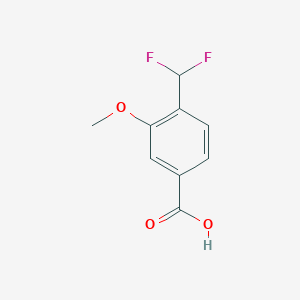
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13573473.png)

